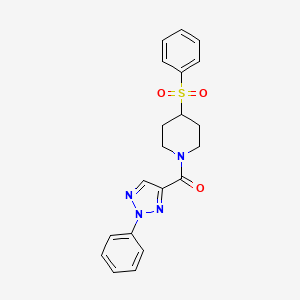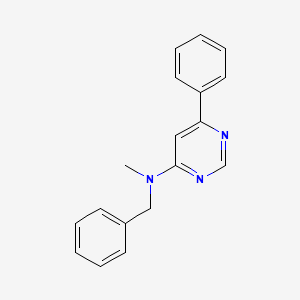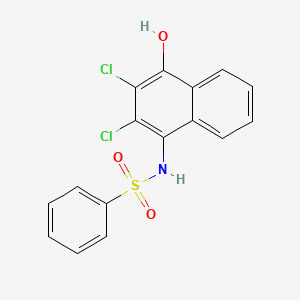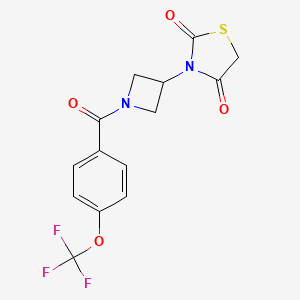
3-((4-fluorophenyl)sulfonyl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((4-fluorophenyl)sulfonyl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide, also known as AZD-8055, is a synthetic compound that belongs to the class of mammalian target of rapamycin (mTOR) inhibitors. It was first developed by AstraZeneca and is currently being studied for its potential use in cancer treatment.
Applications De Recherche Scientifique
Synthesis and Characterization
- The synthesis of related azetidinone analogues involves complex reactions that lead to the formation of compounds with potential as antimicrobial and antitubercular agents. This indicates the versatility of such structures in drug development and the potential for further modifications to enhance their activity (Chandrashekaraiah et al., 2014).
- Fluorine-containing compounds, including those with structures related to azetidinones, have been synthesized and analyzed for their potential as antimicrobial agents. The presence of fluorine can significantly affect the biological activity and physical properties of these molecules (Bawazir & Abdel-Rahman, 2018).
Biological Activities
- Sulfonamide derivatives incorporating thiophene and fluorine moieties have been explored for their inhibitory effects on carbonic anhydrases from Mycobacterium tuberculosis, highlighting the potential of such compounds in developing new antimycobacterial agents with novel mechanisms of action (Ceruso et al., 2014).
- Synthesis of fluorine-containing amino-heterocyclic compounds has shown that such structures can possess significant antimicrobial activity, offering insights into designing new therapeutic agents (Janakiramudu et al., 2017).
Chemical Properties and Applications
- The introduction of fluorine atoms into azetidine derivatives has been shown to profoundly affect their reactivity and regioselectivity in nucleophilic substitution reactions, suggesting potential applications in synthetic organic chemistry and drug design (Banks, 2006).
Propriétés
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O3S2/c16-11-3-5-13(6-4-11)23(20,21)14-9-18(10-14)15(19)17-8-12-2-1-7-22-12/h1-7,14H,8-10H2,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTZUDDISLSGMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NCC2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-fluorophenyl)sulfonyl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2413563.png)
![N-[(2-Methoxy-4,6-dimethylpyridin-3-yl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2413565.png)
![N-[3-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B2413566.png)
![3-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2413567.png)



![2-[3-(4-chlorophenoxy)propylsulfanyl]-1H-benzimidazole](/img/structure/B2413572.png)
![1-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)acetyl]piperazine hydrochloride](/img/structure/B2413573.png)

![5-(2-methoxyethyl)-N-(4-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2413576.png)
![2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2413580.png)
![N6-[(2-Propyn-1-yloxy)carbonyl]-L-lysine HCl](/img/structure/B2413581.png)
